![molecular formula C20H21ClIN3O2 B3513865 2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3513865.png)
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Vue d'ensemble
Description
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, including halogenation, amide formation, and piperazine substitution. One common method involves the following steps:
Amide Formation: The formation of the benzamide core is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Piperazine Substitution: The final step involves the substitution of the piperazine moiety onto the benzamide core, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, leading to inhibition or activation of their function.
Pathways Involved: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-5-iodophenyl)(4-fluorophenyl)methanone: Another compound with similar halogen substitutions but different core structure.
2-chloro-5-iodobenzoic acid: A simpler compound with similar halogen substitutions but lacking the piperazine moiety.
The uniqueness of this compound lies in its combination of halogen substitutions and the presence of the piperazine moiety, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClIN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)15-13-14(22)7-8-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETLMIWOSACBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


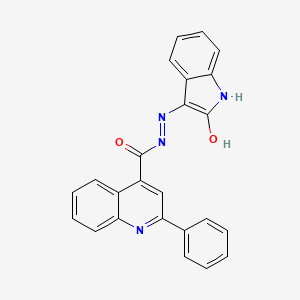
![2-[2-(benzylamino)-2-oxoethoxy]-N-(3-methylsulfanylphenyl)benzamide](/img/structure/B3513799.png)
![1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B3513800.png)
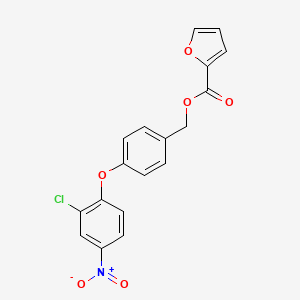
![ethyl 4-{[4-(2-chloro-4-nitrophenoxy)benzoyl]amino}benzoate](/img/structure/B3513820.png)
![N-(3,4-dimethoxyphenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3513828.png)
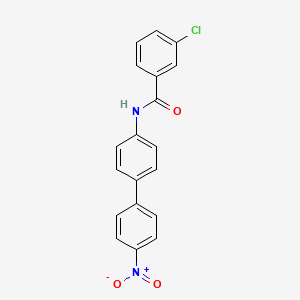
![2-[2-(4-bromophenyl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3513851.png)
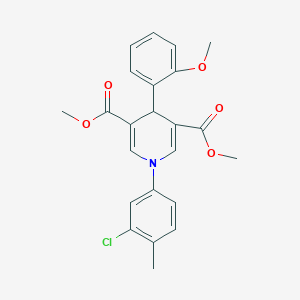
![2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3513869.png)
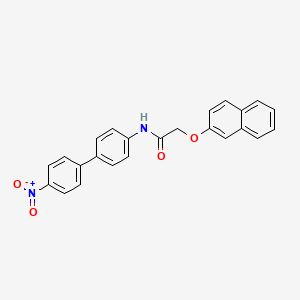
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3513882.png)
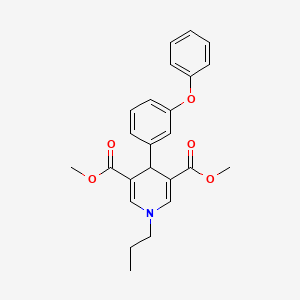
![ethyl {3-[(1,2-dihydro-5-acenaphthylenylcarbonyl)amino]phenyl}carbamate](/img/structure/B3513901.png)
